Amotosalen (S-59) Demonstrates 200-Fold Higher Leukocyte Inactivation Potency Compared to 8-Methoxypsoralen at Equivalent UVA Dose
In a direct head-to-head comparative study evaluating psoralen-mediated photochemical treatment (PCT) for leukocyte inactivation in platelet concentrates, amotosalen (S-59) required a 200-fold lower molar concentration than 8-methoxypsoralen (8-MOP) to achieve the same threshold of T-cell inactivation. At a fixed UVA dose of 1.0 Joule/cm², the minimum effective concentration of amotosalen to reduce T-cell counts to the limit of detection was 0.05 μmol/L, compared to 10.0 μmol/L for 8-MOP. The synthetic analog AMT required an intermediate concentration of 1.0 μmol/L, representing a 20-fold potency deficit relative to amotosalen [1].
| Evidence Dimension | Minimum effective concentration for T-cell inactivation to detection limit |
|---|---|
| Target Compound Data | 0.05 μmol/L |
| Comparator Or Baseline | 8-Methoxypsoralen (8-MOP): 10.0 μmol/L; AMT: 1.0 μmol/L |
| Quantified Difference | Amotosalen: 200-fold more potent than 8-MOP; 20-fold more potent than AMT |
| Conditions | 1.0 Joule/cm² UVA (320–400 nm), platelet concentrates, T-cell viability assay |
Why This Matters
Higher potency enables lower required drug concentration during pathogen reduction processing, reducing the burden on downstream adsorption/removal steps and minimizing potential residual compound exposure in transfused blood components.
- [1] Grass JA, Hei DJ, Metchette K, Cimino GD, Wiesehahn GP, Corash L, Lin L. Inactivation of leukocytes in platelet concentrates by photochemical treatment with psoralen plus UVA. Blood. 1998;91(6):2180-2188. View Source
